Cas no 223589-38-6 (2-Propenoic acid,3-phenyl-,(1S,3S,4aR,5R,6R,10S,11S,12R,12aS)-1,5,8,12-tetrakis(acetyloxy)-1,2,3,4,4a,5,6,7,10,11,12,12a-dodecahydro-10,11-dihydroxy-9,12a,13,13-tetramethyl-4-methylene-6,10-methanobenzocyclodecen-3-ylester, (2E)-)

2-Propenoic acid,3-phenyl-,(1S,3S,4aR,5R,6R,10S,11S,12R,12aS)-1,5,8,12-tetrakis(acetyloxy)-1,2,3,4,4a,5,6,7,10,11,12,12a-dodecahydro-10,11-dihydroxy-9,12a,13,13-tetramethyl-4-methylene-6,10-methanobenzocyclodecen-3-ylester, (2E)- structure
223589-38-6 structure
Product Name:2-Propenoic acid,3-phenyl-,(1S,3S,4aR,5R,6R,10S,11S,12R,12aS)-1,5,8,12-tetrakis(acetyloxy)-1,2,3,4,4a,5,6,7,10,11,12,12a-dodecahydro-10,11-dihydroxy-9,12a,13,13-tetramethyl-4-methylene-6,10-methanobenzocyclodecen-3-ylester, (2E)-
Numéro CAS:223589-38-6
Le MF:C37H46O12
Mégawatts:682.753952503204
CID:277530
Update Time:2024-03-01

2-Propenoic acid,3-phenyl-,(1S,3S,4aR,5R,6R,10S,11S,12R,12aS)-1,5,8,12-tetrakis(acetyloxy)-1,2,3,4,4a,5,6,7,10,11,12,12a-dodecahydro-10,11-dihydroxy-9,12a,13,13-tetramethyl-4-methylene-6,10-methanobenzocyclodecen-3-ylester, (2E)- Propriétés chimiques et physiques

Nom et identifiant

    • 2-Propenoic acid,3-phenyl-,(1S,3S,4aR,5R,6R,10S,11S,12R,12aS)-1,5,8,12-tetrakis(acetyloxy)-1,2,3,4,4a,5,6,7,10,11,12,12a-dodecahydro-10,11-dihydroxy-9,12a,13,13-tetramethyl-4-methylene-6,10-methanobenzocyclodecen-3-ylester, (2E)-
    • 2-Propenoic acid,3-phenyl-,(1S,3S,4aR,5R,6R,10S,11S,12R,12aS)-1,5,8,12-tetrakis(acetyloxy)-1,2,3,4,4a,5,6,7,10,11,12,12a-dode
    • 2-Propenoic acid,3-phenyl-,(1S,3S,4aR,5R,6R,10S,11S,12R,12aS)-1,5,8,12-tetrakis(acetyloxy)-1,2,3,4,4a,5,6,7,10,11,12,12a-dodecahydro-10,11-dihydroxy-9,12a,13,13-tetramethyl-4-methylene-6,10-methanoben
    • Taxezopidine K
    • TaxezopidinK
    • (+)-Taxezopidine K
    • Piscine à noyau: 1S/C37H46O12/c1-19-27(49-30(42)16-15-25-13-11-10-12-14-25)18-29(46-22(4)39)36(9)31(19)32(47-23(5)40)26-17-28(45-21(3)38)20(2)37(44,35(26,7)8)33(43)34(36)48-24(6)41/h10-16,26-27,29,31-34,43-44H,1,17-18H2,2-9H3/b16-15+/t26-,27-,29-,31-,32?,33-,34-,36+,37-/m0/s1
    • La clé Inchi: KZNJMVNXYDZENT-JVQYPWJHSA-N
    • Sourire: C(O[C@@H]1C(=C)[C@@]2([H])C(OC(C)=O)[C@@]3([H])C(C)(C)[C@](O)(C(C)=C(OC(C)=O)C3)[C@@H](O)[C@H](OC(C)=O)[C@]2(C)[C@@H](OC(C)=O)C1)(=O)/C=C/C1=CC=CC=C1

Propriétés calculées

  • Qualité précise: 116.01092
  • Nombre de donneurs de liaisons hydrogène: 2
  • Nombre de récepteurs de liaison hydrogène: 12
  • Comptage des atomes lourds: 49
  • Le xlogp3: 3.542

Propriétés expérimentales

  • Le PSA: 74.6

2-Propenoic acid,3-phenyl-,(1S,3S,4aR,5R,6R,10S,11S,12R,12aS)-1,5,8,12-tetrakis(acetyloxy)-1,2,3,4,4a,5,6,7,10,11,12,12a-dodecahydro-10,11-dihydroxy-9,12a,13,13-tetramethyl-4-methylene-6,10-methanobenzocyclodecen-3-ylester, (2E)- Littérature connexe

Fournisseurs recommandés
Nanjing Jubai Biopharm
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Nanjing Jubai Biopharm
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Réactif
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Jinan Hanyu Chemical Co.,Ltd.
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Jinan Hanyu Chemical Co.,Ltd.
ASIACHEM I&E (JIANGSU) CO., LTD
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
ASIACHEM I&E (JIANGSU) CO., LTD
Shanghai Aoguang Biotechnology Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Shanghai Aoguang Biotechnology Co., Ltd